molecular formula C18H28N2O4 B2381459 N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide CAS No. 618862-39-8

N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide

Cat. No.: B2381459
CAS No.: 618862-39-8
M. Wt: 336.432
InChI Key: VDVYBAYVSSXCRB-UHFFFAOYSA-N
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Description

N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide typically involves the reaction of 4-hexoxy-3-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)-N-methylacetamide
  • N-(4-hydroxy-3-methoxyphenyl)methylacetamide

Uniqueness

N-{acetamido[4-(hexyloxy)-3-methoxyphenyl]methyl}acetamide is unique due to its specific substitution pattern and the presence of both acetamido and hexoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-[acetamido-(4-hexoxy-3-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-5-6-7-8-11-24-16-10-9-15(12-17(16)23-4)18(19-13(2)21)20-14(3)22/h9-10,12,18H,5-8,11H2,1-4H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVYBAYVSSXCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C(NC(=O)C)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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